molecular formula C11H11NO2 B2751309 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde CAS No. 161261-55-8

1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde

Cat. No. B2751309
CAS RN: 161261-55-8
M. Wt: 189.214
InChI Key: LYRDUFLGAALSOJ-UHFFFAOYSA-N
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Description

The compound “1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound . The “1-(2-hydroxyethyl)” part suggests the presence of a hydroxyethyl group attached to the first carbon of the indole ring. The “3-carbaldehyde” part indicates the presence of an aldehyde functional group at the third carbon of the indole ring .


Synthesis Analysis

While specific synthesis methods for “1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde” are not available, similar compounds are often synthesized through reactions involving piperazine and 2-(2-chloroethoxy)ethanol .


Molecular Structure Analysis

The molecular structure of “1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde” would likely involve an indole ring with a hydroxyethyl group attached to one carbon and an aldehyde group attached to another carbon .


Chemical Reactions Analysis

Ethers, which are similar to the hydroxyethyl group in the compound, are known to undergo cleavage reactions in the presence of strong acids .

Scientific Research Applications

Chemical Synthesis and Modification

1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde, a compound related to indole carbaldehydes, is involved in various chemical synthesis processes. Research has demonstrated its utility in the gold-catalyzed cycloisomerization of certain substrates to yield 1H-indole-2-carbaldehydes. These reactions are operationally simplistic and efficient, producing the corresponding products in good to excellent yields. The suggested mechanism involves the activation of an alkyne moiety by the gold catalyst, leading to a series of intramolecular and intermolecular transformations to give the final product (Kothandaraman et al., 2011).

Green and Sustainable Synthesis

Indole-3-carbaldehyde, closely related to the compound of interest, is found to be significantly active in various chemical processes, including as lipoxygenase inhibitors and anti-inflammatory agents. Research highlights the use of a green and sustainable nanocatalyzed synthetic route for Knoevenagel condensation involving indole-3-carbaldehydes. This method offers advantages like excellent yields, short reaction time, and a high reaction rate. Moreover, it is environmentally friendly and economically beneficial, highlighting the compound's role in green chemistry applications (Madan, 2020).

Biological Studies and Molecular Docking

1H-Indole-3-carbaldehyde has been the subject of extensive experimental and computational research. Studies include NMR spectroscopy, vibrational analysis, UV-Visible spectroscopy, and quantum chemical approaches by DFT. The insights gained from these studies pave the way for understanding the compound's electronic properties, charge transfer mechanisms, and potential biological interactions. Molecular docking studies have further explored the compound's interaction with various receptors, shedding light on its potential as a ligand in drug discovery and development (Fatima et al., 2022).

Novel Synthesis Methods and Chemical Structures

Research has also explored novel synthesis methods involving indole carbaldehydes. For instance, efficient synthesis routes have been developed for indole-2-carbaldehydes and other derivatives. These methods are operationally straightforward, showing potential for large-scale synthesis and various industrial applications. The versatility of these synthesis methods contributes to the exploration of novel chemical structures and compounds, further expanding the chemical and biological utility of 1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde related compounds (Kothandaraman & Lauw, 2013).

Safety and Hazards

While specific safety and hazard information for “1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde” is not available, similar compounds can cause skin irritation and serious eye damage .

Future Directions

Research into similar compounds often focuses on their potential applications in medical and industrial fields . Future research could explore the properties and potential applications of “1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde”.

properties

IUPAC Name

1-(2-hydroxyethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-6-5-12-7-9(8-14)10-3-1-2-4-11(10)12/h1-4,7-8,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRDUFLGAALSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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